4-Phenyl-1,2,3-thiadiazole
Overview
Description
4-phenyl-1,2,3-Thiadiazole: is a heterocyclic compound with the chemical formula C8H6N2S. It consists of a thiadiazole ring (a five-membered ring containing sulfur and nitrogen atoms) substituted with a phenyl group. The molecular weight of this compound is approximately 162.2 g/mol .
Mechanism of Action
Target of Action
4-Phenyl-1,2,3-thiadiazole has been found to exhibit significant biological activities against various targets. It has shown potential as an anticancer agent, with cytotoxic effects on multiple human cancer cell lines . Additionally, it has demonstrated antibacterial activity against a variety of bacterial strains .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, in the context of its anticancer activity, molecular modeling studies have highlighted the role of the 1,3,4-substituted-thiadiazole moiety in bonding and hydrophobic interaction with key amino acid residues . This interaction can inhibit the activity of the target, thereby exerting its anticancer effects.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given its broad range of biological activities. For example, in its role as an anticancer agent, it may affect pathways related to cell proliferation and survival
Pharmacokinetics
The compound’s bioavailability and circulation time could be influenced by factors such as its solubility
Result of Action
The result of this compound’s action can be seen in its biological effects. For instance, it has demonstrated potent anti-cancer activities, with GI50 values indicating significant cytotoxic effects on various cancer cell lines . It has also shown inhibitory effects on various bacterial strains .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s antibacterial and antifungal activities could be affected by factors such as the presence of other substances or the pH of the environment
Biochemical Analysis
Biochemical Properties
4-Phenyl-1,2,3-thiadiazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit significant anticancer activities, potentially through interactions with key amino acid residues .
Cellular Effects
The cellular effects of this compound are diverse and depend on the specific cell type. For example, it has been shown to have cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) cells . It is believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound prevents neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been reported that certain derivatives of 1,3,4-thiadiazole demonstrated good anti-proliferative effects after a 48-hour incubation .
Metabolic Pathways
It is known that 1,3,4-thiadiazole derivatives can potentially interact with DNA and RNA, disrupting processes related to DNA replication .
Transport and Distribution
This compound is believed to cross cellular membranes easily due to its liposolubility and the mesoionic nature of 1,3,4-thiadiazoles . This allows it to interact with biological targets with distinct affinities .
Subcellular Localization
Given its ability to cross cellular membranes , it is likely that it can be found in various compartments or organelles within the cell.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 4-phenyl-1,2,3-Thiadiazole. One common method involves cyclization of an appropriate hydrazine derivative with a phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate thiosemicarbazide, followed by cyclization to yield the desired thiadiazole ring .
Industrial Production Methods:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactivity:: 4-phenyl-1,2,3-Thiadiazole can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions at the phenyl ring are possible, leading to various derivatives .
Oxidation: Oxidizing agents such as hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents .
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction leads to dihydro derivatives. Substitution reactions result in phenyl-substituted thiadiazoles.
Scientific Research Applications
4-phenyl-1,2,3-Thiadiazole finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design due to its diverse reactivity and biological activity .
Biological Studies: It has been investigated for its interactions with enzymes and receptors.
Industry: Although not widely used industrially, its unique structure may inspire novel materials or catalysts.
Comparison with Similar Compounds
Properties
IUPAC Name |
4-phenylthiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPNFXRMNNPKDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296830 | |
Record name | 4-Phenyl-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25445-77-6 | |
Record name | 25445-77-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenyl-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenyl-1,2,3-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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